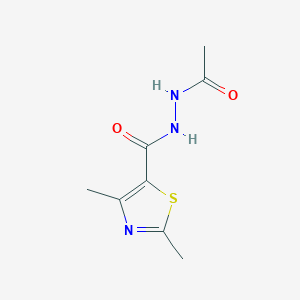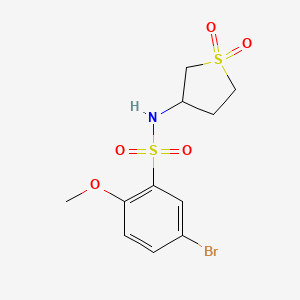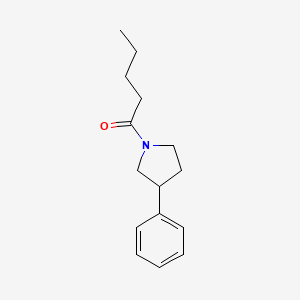![molecular formula C15H14F2N2O3 B7468594 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DFPN, is a novel compound that has been gaining attention in the scientific community due to its potential in various research applications. DFPN belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase IIα and tyrosine kinase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-cancer effects, 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. It has also been found to have low toxicity, making it a promising candidate for further research.
One limitation of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that it may not be effective against all types of cancer, which limits its potential applications.
Future Directions
There are several future directions for research on 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in the development of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione-based cancer therapies. Further studies are needed to determine the optimal dosage and treatment regimen for 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, as well as its potential side effects.
Another area of research is in the development of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione-based neuroprotective agents. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and to optimize its use in the treatment of neurodegenerative diseases.
Overall, 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a promising compound with potential in various research applications. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves the reaction of 3,4-difluorobenzaldehyde and 2-amino-2-methyl-1-propanol in the presence of acetic acid and acetic anhydride. The resulting product is then treated with oxalyl chloride and triethylamine to yield 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. The yield of 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is about 60%, and the purity can be increased by recrystallization.
Scientific Research Applications
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to have potential in various research applications. One of the most promising areas of research is in the field of cancer therapy. 3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
properties
IUPAC Name |
3-[2-(3,4-difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c16-10-4-3-9(7-11(10)17)12(20)8-19-13(21)15(18-14(19)22)5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPKDSPNQLUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)


![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)

![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)

![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)

